3-Butoxy-benzenesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13ClO3S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
3-butoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-2-3-7-14-9-5-4-6-10(8-9)15(11,12)13/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
NIBNLELXTJFUQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Butoxy Benzenesulfonyl Chloride
Established Synthetic Pathways to Arylsulfonyl Chlorides
Traditional methods for synthesizing arylsulfonyl chlorides, including 3-Butoxy-benzenesulfonyl chloride, are well-documented and widely practiced. These pathways can be broadly categorized into direct sulfonylation of the aromatic ring and chlorination of a pre-existing sulfonic acid group.
Direct Sulfonylation Approaches (e.g., Chlorosulfonation)
Direct sulfonylation involves the reaction of an aromatic compound with a sulfonating agent that directly introduces the sulfonyl chloride moiety (-SO₂Cl). Chlorosulfonation is the most common method in this category.
The direct chlorosulfonation of butoxybenzene (B75284) with chlorosulfonic acid is a primary route to this compound. In this electrophilic aromatic substitution reaction, the chlorosulfonyl group is introduced onto the benzene (B151609) ring. stackexchange.com The reaction is typically carried out by adding butoxybenzene gradually to an excess of chlorosulfonic acid at a controlled temperature, often between 12-15°C, to manage the vigorous evolution of hydrogen chloride gas. orgsyn.org Following the addition, the reaction mixture is often heated, for instance to 60°C for a couple of hours, to ensure the reaction goes to completion. orgsyn.org The product is then isolated by carefully pouring the reaction mixture onto ice, which decomposes the excess chlorosulfonic acid and precipitates the sulfonyl chloride. orgsyn.org
It is important to note that the reaction of butoxybenzene with chlorosulfonic acid can lead to a mixture of isomers. The butoxy group is an ortho-, para-directing group; however, the formation of the meta-isomer, this compound, can occur. The isomeric distribution is influenced by reaction conditions such as temperature and the ratio of reactants.
The general mechanism for chlorosulfonation involves the formation of the electrophile, which is believed to be SO₂Cl⁺. stackexchange.com This electrophile then attacks the aromatic ring of butoxybenzene to form a resonance-stabilized carbocation (a sigma complex), followed by the loss of a proton to restore aromaticity and yield the final product.
Chlorination of Corresponding Sulfonic Acid Derivatives
An alternative established pathway involves the initial sulfonation of butoxybenzene to produce 3-butoxybenzenesulfonic acid, which is then converted to the desired sulfonyl chloride.
First, butoxybenzene is sulfonated using a sulfonating agent like fuming sulfuric acid (oleum) or concentrated sulfuric acid. This reaction primarily yields a mixture of sulfonic acid isomers. The separation of the desired 3-butoxybenzenesulfonic acid can be a challenging step.
Once the 3-butoxybenzenesulfonic acid is obtained, it is converted to this compound using a variety of chlorinating agents. Common reagents for this transformation include:
Phosphorus pentachloride (PCl₅): This is a powerful chlorinating agent that effectively converts sulfonic acids to sulfonyl chlorides. orgsyn.org The reaction is typically heated to drive it to completion. orgsyn.org
Thionyl chloride (SOCl₂): Often used in the presence of a catalytic amount of dimethylformamide (DMF), thionyl chloride is another effective reagent for this conversion.
Phosphorus oxychloride (POCl₃): This reagent can also be employed for the chlorination of sulfonic acid salts. orgsyn.org
The general equation for the chlorination of a sulfonic acid is:
ArSO₃H + PCl₅ → ArSO₂Cl + POCl₃ + HCl
This two-step approach, while potentially longer, can sometimes offer better control over the final product's purity, provided the intermediate sulfonic acid can be effectively isolated and purified.
Advanced Synthetic Strategies for Substituted Benzenesulfonyl Chlorides
In recent years, more sophisticated and often milder methods for the synthesis of arylsulfonyl chlorides have been developed. These include metal-catalyzed cross-coupling reactions and electrochemical approaches, which can offer improved selectivity and functional group tolerance.
Metal-Catalyzed Synthetic Routes to Aryl Sulfonyl Chlorides
Transition metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, which can be precursors to sulfonyl chlorides. While direct metal-catalyzed chlorosulfonylation of butoxybenzene is not a commonly reported method, related strategies can be envisioned. For instance, a palladium-catalyzed coupling of an aryl halide with a sulfur dioxide surrogate, followed by chlorination, could potentially lead to the desired product. These methods often require lower catalyst loadings and can be highly chemo- and regioselective. mdpi.com
One potential, though less direct, route could involve a metal-catalyzed reaction to introduce a sulfur-containing functional group at the meta position of butoxybenzene, which is then converted to the sulfonyl chloride. For example, a thiol or a sulfinate salt could be introduced via a coupling reaction, followed by oxidative chlorination.
Electrochemical Synthesis Approaches for Sulfonyl Chlorides
Electrochemical methods offer a green and often highly efficient alternative to traditional chemical synthesis. nih.gov These methods can generate reactive species in situ, avoiding the need for harsh reagents. While a specific electrochemical synthesis for this compound is not prominently described in the literature, the general principles of electrochemical synthesis of sulfonyl chlorides can be applied.
One possible electrochemical approach could involve the anodic oxidation of a suitable sulfur-containing precursor in the presence of a chloride source. For example, the electrolysis of a solution containing 3-butoxybenzenesulfinic acid or its salt in the presence of a chloride electrolyte could potentially yield this compound at the anode. Electrochemical methods can offer precise control over reaction conditions and minimize the formation of byproducts. nih.gov
Optimization of Reaction Parameters and Conditions in this compound Synthesis
The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.
For the direct chlorosulfonation method, key parameters to optimize include:
Temperature: Controlling the temperature during the addition of butoxybenzene to chlorosulfonic acid is crucial to prevent side reactions and ensure safety. orgsyn.org Subsequent heating can influence the reaction rate and yield. orgsyn.org
Molar Ratio of Reactants: The ratio of butoxybenzene to chlorosulfonic acid can affect the extent of reaction and the formation of byproducts such as sulfones. researchgate.net An excess of chlorosulfonic acid is typically used to drive the reaction to completion.
Reaction Time: The duration of the reaction, both during the addition and the subsequent heating phase, needs to be optimized to maximize the yield of the desired product. orgsyn.org
In the chlorination of 3-butoxybenzenesulfonic acid , optimization would focus on:
Choice of Chlorinating Agent: The reactivity and handling requirements of reagents like PCl₅, SOCl₂, and POCl₃ differ, and the optimal choice may depend on the scale and specific conditions of the synthesis. orgsyn.org
Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate.
Work-up Procedure: The method of isolating and purifying the final product is critical for obtaining high-purity this compound.
The table below summarizes the impact of various parameters on the synthesis of arylsulfonyl chlorides, which are applicable to the synthesis of this compound.
| Parameter | Effect on Synthesis |
| Temperature | Influences reaction rate and selectivity. Lower temperatures can minimize side reactions, while higher temperatures can be required to drive the reaction to completion. |
| Molar Ratio | Affects the extent of reaction and the formation of byproducts like sulfones. |
| Reaction Time | Needs to be sufficient for complete conversion but not so long as to promote decomposition or side reactions. |
| Chlorinating Agent | The choice of agent (e.g., PCl₅, SOCl₂) impacts reaction conditions and byproducts. |
| Catalyst | In advanced methods, the type and loading of the catalyst are critical for efficiency and selectivity. |
| Solvent | Can affect solubility, reaction rate, and the work-up procedure. |
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making it a readily accessible compound for its various applications.
Reactivity and Mechanistic Investigations of 3 Butoxy Benzenesulfonyl Chloride
Reduction Pathways of the Sulfonyl Chloride Group
The sulfonyl chloride functional group can undergo reduction to lower oxidation states of sulfur. A common and potent reducing agent, lithium aluminum hydride (LiAlH₄), can reduce sulfonyl chlorides directly to the corresponding thiols. In the case of 3-Butoxy-benzenesulfonyl chloride, this reaction would yield 3-butoxybenzenethiol.
C₄H₉O-C₆H₄-SO₂Cl + [H] → C₄H₉O-C₆H₄-SH
This transformation is significant as it provides a synthetic route to substituted thiophenols from benzenesulfonic acids or their derivatives. The commercial production of benzenethiol, for example, can be achieved through the reduction of benzenesulfonyl chloride. nih.gov
Oxidation Reactions Involving the Sulfonyl Chloride Structure
The sulfur atom in a sulfonyl chloride is in a high oxidation state (+6), and therefore, it is generally resistant to further oxidation. However, the term "oxidation" can also refer to reactions that increase the number of bonds to oxygen or other electronegative elements. In this context, the most relevant reaction is hydrolysis.
As mentioned previously, this compound reacts with water to form 3-Butoxy-benzenesulfonic acid. noaa.gov While mechanistically a nucleophilic substitution, this conversion from a sulfonyl chloride to a sulfonic acid can be viewed as an oxidation of the sulfur environment, replacing the bond to chlorine with a bond to a hydroxyl group. This reaction can be accelerated by heat. noaa.gov
C₄H₉O-C₆H₄-SO₂Cl + H₂O → C₄H₉O-C₆H₄-SO₃H + HCl
Conversely, the synthesis of sulfonyl chlorides often involves the oxidation of lower-valent sulfur species, such as thiols or dialkyl sulfides, using reagents like chlorine gas in an aqueous medium. acsgcipr.org
Mechanistic Studies of this compound Transformations
Specific mechanistic studies focusing exclusively on this compound are not extensively documented in readily available literature. However, the mechanisms of its core reactions are well-understood from extensive studies on benzenesulfonyl chloride and its other derivatives. researchgate.netscispace.com
The key transformations—nucleophilic substitutions with amines and alcohols—are generally accepted to proceed through an addition-elimination mechanism. youtube.com The nucleophile (amine or alcohol) first attacks the electrophilic sulfur atom, forming a transient, pentacoordinate intermediate. The chloride ion is then eliminated, restoring the tetrahedral geometry around the sulfur atom. youtube.com
The presence of the 3-butoxy group influences the reactivity of the sulfonyl chloride group through electronic effects. The butoxy group is an oxygen-containing substituent, which can exert two opposing effects:
Inductive Effect (-I): Oxygen is highly electronegative and withdraws electron density from the benzene (B151609) ring through the sigma bond framework.
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the benzene ring's pi system, donating electron density.
For a meta-substituent like the butoxy group in this compound, the resonance effect is significantly weaker than for ortho- and para-substituents. Therefore, the electron-withdrawing inductive effect is likely to be the more dominant influence on the reactivity of the sulfonyl chloride group. This electron withdrawal would slightly increase the electrophilicity of the sulfur atom, potentially making this compound marginally more reactive towards nucleophiles than unsubstituted benzenesulfonyl chloride. However, the steric bulk of the butoxy group might also introduce some hindrance, although its meta-position makes this a minor factor for reactions at the sulfonyl group.
Elucidation of Reaction Intermediates
The reactions of benzenesulfonyl chlorides are characterized by the formation of specific intermediates that dictate the final products. In nucleophilic substitution reactions, the mechanism can proceed through a spectrum of pathways, including the associative (A-E) and dissociative (SN1) mechanisms, with the SN2-like pathway being a common intermediate ground.
For many arenesulfonyl chlorides, reactions with nucleophiles are proposed to proceed via a trigonal bipyramidal intermediate (TBPI) in an addition-elimination mechanism. This intermediate is formed by the addition of the nucleophile to the electrophilic sulfur atom. The stability and fate of this intermediate are highly dependent on the substituents on the aromatic ring and the nature of the nucleophile and leaving group.
In the context of this compound, the butoxy group, being an electron-donating group through resonance and electron-withdrawing through induction, will influence the stability of any charged intermediates. For instance, in reactions involving the departure of the chloride ion, the butoxy group's electronic effects would play a significant role in stabilizing the transition state.
While direct experimental evidence for the intermediates of this compound is not available, studies on related compounds provide valuable insights. For example, in the chloride-chloride exchange reaction of arenesulfonyl chlorides, a synchronous SN2 mechanism is favored over a stepwise addition-elimination mechanism involving a stable sulfurane intermediate. mdpi.com However, for reactions involving more electronegative nucleophiles like fluoride, an addition-elimination mechanism with the formation of a difluorosulfurandioxide intermediate has been computationally predicted. nih.gov
Kinetic and Thermodynamic Considerations in Reaction Control
The kinetics and thermodynamics of reactions involving this compound are essential for controlling reaction outcomes and optimizing synthetic procedures. The butoxy substituent at the meta position will influence the rate and equilibrium of reactions through its electronic effects.
Kinetic Studies:
Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown that the reaction rates are sensitive to the nature and position of the substituent. rsc.org For the hydrolysis of p-methoxybenzenesulfonyl chloride, an electron-donating group, the rate of neutral hydrolysis is slower than that of the unsubstituted benzenesulfonyl chloride. This is attributed to the destabilization of the developing negative charge on the sulfur atom in the transition state. Conversely, electron-withdrawing groups accelerate the rate of hydrolysis. rsc.org
Given that the 3-butoxy group is primarily electron-withdrawing through induction at the meta position, it is expected to increase the electrophilicity of the sulfonyl group, thus accelerating the rate of nucleophilic attack compared to the unsubstituted analog.
The Hammett equation is a useful tool for quantifying the effect of substituents on the reaction rates of aromatic compounds. For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ-value of +1.564 has been reported, indicating that electron-withdrawing groups accelerate the reaction. rsc.org
Thermodynamic Data:
Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) provide further insights into the reaction mechanism. For the hydrolysis of substituted benzenesulfonyl chlorides, the activation parameters are consistent with an SN2-like mechanism. rsc.org
Interactive Data Table: Kinetic Data for the Hydrolysis of Substituted Benzenesulfonyl Chlorides
| Substituent | Rate Coefficient (k) at 25°C (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| p-H | 3.5 x 10⁻⁴ | 65.3 | 62.8 | -105 |
| p-NO₂ | 2.1 x 10⁻³ | 58.6 | 56.1 | -113 |
| p-Me | 2.0 x 10⁻⁴ | 68.2 | 65.7 | -105 |
| p-OMe | 1.6 x 10⁻⁴ | 69.5 | 67.0 | -105 |
Note: The data presented is for analogous compounds and serves as a predictive tool for the reactivity of this compound.
Theoretical and Computational Elucidation of Reaction Mechanisms
In the absence of extensive experimental data for this compound, theoretical and computational methods are invaluable for elucidating its reaction mechanisms. Density Functional Theory (DFT) calculations have been successfully employed to study the reactivity of arenesulfonyl chlorides. nih.gov
Computational studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have revealed that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. nih.gov These calculations have also highlighted the influence of ortho-alkyl substituents, which, contrary to simple steric hindrance expectations, can accelerate the reaction rate due to a rigid and sterically congested ground state structure. mdpi.comnih.gov
For this compound, DFT calculations could be used to:
Model the transition state structures for various nucleophilic substitution reactions.
Calculate the activation barriers and reaction energies to predict the most favorable reaction pathways.
Investigate the electronic structure of the molecule and its intermediates to understand the role of the butoxy substituent.
These computational models can provide a detailed picture of the potential energy surface of the reaction, identifying key intermediates and transition states that are often difficult to observe experimentally.
Synthesis and Analysis of Derivatives and Analogues of 3 Butoxy Benzenesulfonyl Chloride
Spectroscopic and Advanced Characterization Techniques in Research on 3 Butoxy Benzenesulfonyl Chloride
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 3-Butoxy-benzenesulfonyl chloride.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the compound, with specific peaks corresponding to different functional groups. For aromatic sulfonyl chlorides, characteristic absorption bands are expected for the sulfonyl chloride group (S=O and S-Cl stretching) and the substituted benzene (B151609) ring.
In the case of this compound, the FT-IR spectrum would be characterized by:
S=O Stretching: Strong asymmetric and symmetric stretching vibrations of the sulfonyl group, typically observed in the ranges of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
C-O Stretching: Stretching vibrations of the butoxy group's ether linkage, usually appearing in the region of 1260-1000 cm⁻¹.
Aromatic C-H and C=C Stretching: Vibrations associated with the benzene ring, found at approximately 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Aliphatic C-H Stretching: Stretching vibrations of the butyl chain, typically occurring in the 2960-2850 cm⁻¹ range.
S-Cl Stretching: This vibration is expected at lower frequencies, generally between 400 and 300 cm⁻¹.
Interactive FT-IR Data Table for this compound (Predicted)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric S=O Stretch | 1370-1335 | Strong |
| Symmetric S=O Stretch | 1180-1160 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-O-C Stretch | 1260-1000 | Medium |
| Aliphatic C-H Stretch | 2960-2850 | Medium |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would provide valuable information, especially for the symmetric vibrations of the sulfonyl group and the benzene ring. The S-Cl stretching vibration often gives a strong signal in the Raman spectrum.
Electronic Spectroscopy for Conjugation and Electronic Transitions (UV-Vis)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the absorption bands are typically associated with π → π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the substituents on the ring. The butoxy and sulfonyl chloride groups can act as auxochromes and chromophores, respectively, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. One would expect to observe the primary and secondary benzene bands, which may be shifted to longer wavelengths (a bathochromic shift) due to the presence of the butoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the protons of the butoxy group.
Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm) due to the electron-withdrawing effect of the sulfonyl chloride group. The substitution pattern will lead to specific splitting patterns.
Butoxy Group Protons: The protons of the butoxy group will show characteristic signals in the upfield region. The -OCH₂- protons will be the most downfield of the group (around δ 4.0 ppm), appearing as a triplet. The subsequent methylene (B1212753) groups (-CH₂-CH₂-) will appear as multiplets further upfield, and the terminal methyl group (-CH₃) will be a triplet at the most upfield position (around δ 0.9 ppm).
Interactive ¹H NMR Data Table for this compound (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.0-8.0 | Multiplet | 4H |
| -OCH₂- | ~4.0 | Triplet | 2H |
| -OCH₂CH ₂- | ~1.7-1.8 | Multiplet | 2H |
| -CH₂CH ₂CH₃ | ~1.4-1.5 | Multiplet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the δ 110-160 ppm region. The carbon atom attached to the sulfonyl chloride group (C-S) and the carbon attached to the butoxy group (C-O) will have distinct chemical shifts influenced by these substituents.
Butoxy Group Carbons: The carbon atoms of the butoxy group will appear in the upfield region of the spectrum. The -OCH₂- carbon will be around δ 68-70 ppm, while the other carbons of the butyl chain will resonate at higher field strengths.
Interactive ¹³C NMR Data Table for this compound (Predicted)
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-S | ~145 |
| Aromatic C-O | ~158 |
| Other Aromatic C | 110-135 |
| -OCH₂- | ~69 |
| -OCH₂C H₂- | ~31 |
| -CH₂C H₂CH₃ | ~19 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, enabling the precise determination of its molecular weight and offering deep insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₀H₁₃ClO₃S, by providing a highly accurate mass measurement of the molecular ion.
Under electron ionization (EI), the this compound molecule undergoes predictable fragmentation, yielding a characteristic mass spectrum. The fragmentation pathways are dictated by the presence of the butoxy group, the aromatic ring, and the sulfonyl chloride moiety. Key fragmentation processes include:
Loss of the Chlorine Atom: The molecular ion can lose a chlorine radical (Cl•) to form a prominent peak corresponding to the [M-Cl]⁺ cation.
Cleavage of the Butoxy Group: The ether linkage is prone to cleavage. This can occur through several pathways:
Loss of Butene: A common pathway for butyl ethers is the loss of butene (C₄H₈) via a McLafferty-type rearrangement, resulting in a phenol-like fragment ion.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the ether oxygen can lead to the loss of a propyl radical (•C₃H₇), forming an oxonium ion.
Loss of the Butoxy Radical: Cleavage of the Ar-O bond can result in the loss of a butoxy radical (•OC₄H₉).
Cleavage of the Sulfonyl Group: The molecule can fragment with the loss of sulfur dioxide (SO₂), a common fragmentation pattern for sulfonyl compounds.
Formation of the Phenyl Cation: Fragmentation can lead to the formation of a bare phenyl cation or a butoxyphenyl cation.
The analysis of these fragments allows for the unambiguous confirmation of the different structural components of the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |
| 248/250 | [C₁₀H₁₃ClO₃S]⁺ | C₁₀H₁₃ClO₃S | Molecular ion peak (M⁺), showing isotopic pattern for Chlorine. |
| 213 | [M - Cl]⁺ | C₁₀H₁₃O₃S⁺ | Loss of a chlorine atom from the molecular ion. |
| 192/194 | [M - C₄H₈]⁺ | C₆H₅ClO₃S⁺ | Loss of butene via McLafferty rearrangement. |
| 184/186 | [M - SO₂]⁺ | C₁₀H₁₃ClS⁺ | Loss of sulfur dioxide from the molecular ion. |
| 171 | [M - C₄H₉O]⁺ | C₆H₄ClO₂S⁺ | Loss of the butoxy radical. |
| 141 | [C₆H₄SO₂]⁺ or [C₆H₅SO₂H]⁺ | C₆H₄O₂S⁺ | Fragment corresponding to the benzenesulfonyl moiety. |
| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Phenyl cation, a common fragment in aromatic compounds. |
Note: The m/z values are based on the most common isotopes (³⁵Cl, ³²S). The presence of ³⁷Cl will result in corresponding M+2 peaks.
Application of Advanced Spectroscopic Methods for Mechanistic Investigations
Beyond structural confirmation, advanced spectroscopic methods are critical for investigating the reaction mechanisms of this compound. Such studies elucidate the pathways of reactions, identify transient intermediates, and provide kinetic data.
Mechanistic investigations of arenesulfonyl chlorides often focus on nucleophilic substitution reactions at the sulfur center. libretexts.org The reaction can proceed through different mechanisms, such as a concerted S_N2-like pathway or a stepwise pathway involving addition-elimination. Advanced spectroscopic techniques can help distinguish between these possibilities. For instance, in-situ NMR or FT-IR spectroscopy can be used to monitor the reaction progress in real-time, allowing for the identification of any observable intermediates and the determination of reaction kinetics under various conditions.
Furthermore, computational studies, particularly Density Functional Theory (DFT), are frequently combined with experimental spectroscopy to model reaction pathways. diva-portal.orgnih.gov For this compound, DFT calculations could be employed to:
Model the transition state structures for different proposed mechanisms. diva-portal.org
Calculate the activation energies for various reaction pathways.
Predict spectroscopic signatures (e.g., vibrational frequencies, NMR chemical shifts) of transient intermediates, which can then be compared with experimental data. nih.gov
The combination of kinetic studies using techniques like stopped-flow spectroscopy with computational modeling provides a powerful approach to building a comprehensive picture of the reaction mechanism. For example, investigating the solvolysis of this compound in different solvents and measuring the kinetic solvent isotope effect would provide crucial data to support or refute proposed mechanisms. libretexts.org
Table 2: Application of Advanced Methods in Mechanistic Studies
| Technique | Application for this compound | Mechanistic Insight Gained |
| In-situ FT-IR/NMR | Real-time monitoring of reactions (e.g., sulfonamide formation). | Reaction kinetics, identification of intermediates, determination of product distribution over time. |
| Kinetic Isotope Effect (KIE) Studies | Comparing reaction rates using deuterated nucleophiles or solvents. | Information about bond-breaking/forming in the rate-determining step. |
| Density Functional Theory (DFT) | Computational modeling of reaction pathways. diva-portal.org | Geometries of transition states, activation energy barriers, predicted spectra of intermediates. |
| Trapping Experiments with MS Analysis | Use of trapping agents to capture and identify reactive intermediates. | Direct evidence for the existence of proposed short-lived intermediates like sulfonyl cations or addition-elimination complexes. diva-portal.org |
Through the strategic application of these advanced methods, a detailed and accurate understanding of the chemical reactivity and behavior of this compound can be achieved.
Computational Chemistry and Theoretical Studies of 3 Butoxy Benzenesulfonyl Chloride
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for studying the properties and reactivity of molecules.
Electronic Structure Analysis (HOMO-LUMO, Natural Bond Orbital (NBO))
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For a molecule like 3-Butoxy-benzenesulfonyl chloride, the HOMO would likely be localized on the electron-rich butoxy group and the benzene (B151609) ring, while the LUMO would be centered on the electron-withdrawing sulfonyl chloride group.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the bonding and electronic structure within a molecule, which is more aligned with classical Lewis structures. researchgate.netwikipedia.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic importance through second-order perturbation theory. For this compound, NBO analysis would detail the hybridization of atomic orbitals, the nature of the covalent bonds (e.g., C-C, C-S, S-Cl), and the extent of delocalization of electron density, particularly from the oxygen of the butoxy group and the phenyl ring into the sulfonyl group. This analysis can also reveal hyperconjugative interactions that contribute to the molecule's stability.
Reactivity Descriptors (Fukui Functions, Molecular Electrostatic Potential (MEP))
Fukui Functions: These are used within DFT to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. biochempress.com The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. For this compound, the Fukui functions would help identify which atoms are most susceptible to attack. It is expected that the sulfonyl chloride group would be a primary site for nucleophilic attack, while the butoxy-substituted benzene ring would be more susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in understanding the charge distribution and predicting sites for electrophilic and nucleophilic reactions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the butoxy group and a positive potential around the sulfur atom of the sulfonyl chloride group and the hydrogen atoms.
Ab Initio and Semi-Empirical Calculations for Conformational and Electronic Properties
Ab Initio Calculations: These are quantum chemistry methods based on first principles, without the inclusion of experimental data. They can be computationally intensive but provide highly accurate results. For this compound, ab initio calculations could be used to determine its optimal three-dimensional structure, conformational isomers (due to the flexible butoxy group), and their relative energies.
Semi-Empirical Calculations: These methods use parameters derived from experimental data to simplify the calculations, making them faster than ab initio methods but generally less accurate. They are useful for large molecules where ab initio calculations are computationally prohibitive. A semi-empirical approach could be used for an initial, rapid conformational analysis of this compound to identify low-energy conformers that could then be subjected to more accurate DFT or ab initio calculations. A study on the hydrolysis of benzenesulfonyl chloride utilized the PM3 semi-empirical method to examine the reaction mechanism in water clusters. chemicalbook.com
Advanced Computational Modeling Techniques in Reaction Studies
Computational modeling can be employed to simulate chemical reactions, providing insights into reaction pathways, transition states, and activation energies. For this compound, these techniques could be used to study its reactivity, for example, in reactions with nucleophiles like amines or alcohols. By modeling the reaction coordinates, researchers can understand the step-by-step mechanism of sulfonyl chloride reactions, which is crucial for synthetic applications. For instance, studies on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides have utilized theoretical calculations to rationalize the observed reaction mechanisms. scholaris.ca
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) Methodologies
QSRR and QSPR are computational methods that aim to correlate the structural or property descriptors of a set of compounds with their reactivity or other properties, respectively. researchgate.net These models are often developed using statistical methods like multiple linear regression.
While no specific QSRR or QSPR studies on this compound were found, research has been conducted on related substituted benzenesulfonyl compounds. For example, QSAR (Quantitative Structure-Activity Relationship), a related methodology, has been used to study substituted benzenesulfonyl glutamines as potential tumor suppressors. nih.gov Such studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with observed biological activity or chemical reactivity. A similar approach could be applied to a series of alkoxy-benzenesulfonyl chlorides to develop predictive models for their reactivity or physical properties.
Applications of 3 Butoxy Benzenesulfonyl Chloride in Broader Chemical Research
Reagent in Organic Synthesis Methodologies
The primary role of 3-Butoxy-benzenesulfonyl chloride in organic synthesis is as a reactive precursor for introducing the 3-butoxybenzenesulfonyl moiety into molecules. The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles. wikipedia.org
A principal application of benzenesulfonyl chlorides, including the 3-butoxy derivative, is the synthesis of sulfonamides and sulfonate esters. wikipedia.orgamebaownd.com These reactions are fundamental in creating stable, functionalized molecules that act as building blocks for more complex structures.
Synthesis of Sulfonamides: this compound reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is robust and forms the basis of the Hinsberg test for distinguishing between amine classes. wikipedia.org The resulting sulfonamides are often crystalline solids and are crucial intermediates in the development of pharmaceuticals and other biologically active compounds. manavchem.com
Formation of Sulfonate Esters: The reaction with alcohols yields sulfonate esters. amebaownd.com These esters are valuable intermediates in organic reactions, often used because the sulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. amebaownd.com
The presence of the butoxy group on the benzene (B151609) ring modifies the physical and chemical properties of these building blocks, influencing their solubility in organic solvents and their electronic character, which can be advantageous in multi-step synthetic sequences.
The use of this compound contributes to the development of new synthetic methodologies. As a reagent, it is employed in Friedel-Crafts sulfonylations to form new carbon-sulfur bonds. nih.gov Its ability to introduce a specific functional group allows chemists to devise novel pathways for constructing complex target molecules. The resulting sulfonated compounds can serve as key intermediates for pharmaceuticals, agrochemicals, dyes, and pigments. manavchem.comontosight.ai
Role in Materials Science Research
In materials science, functional molecules like this compound are used to create polymers and materials with specific, desirable properties. The incorporation of sulfonyl groups into polymer backbones can significantly alter their characteristics.
This compound can be used as a monomer or a modifying agent in the synthesis of sulfonated polymers. Sulfonated polymers are a class of materials known for their applications in areas such as ion exchange resins and proton exchange membranes for fuel cells. While the direct synthesis of polymers from this specific chloride is not widely documented, the general strategy involves incorporating sulfonated aromatic units into a polymer chain. unisi.it For example, sulfonated polyaniline (SPANI) has been synthesized through the oxidation of sulfonated anilines, demonstrating the utility of sulfonated aromatics in creating conductive polymers with improved solubility. unisi.it The butoxy group in this compound would be expected to enhance the processability and solubility of the resulting polymers in organic solvents.
The introduction of the 3-butoxybenzenesulfonyl group onto a material's surface or into its bulk structure can tailor its properties for specific applications. ontosight.ai These properties can include:
Hydrophobicity: The butoxy group can increase the material's hydrophobicity.
Thermal Stability: The aromatic sulfonyl structure contributes to thermal resistance.
Adhesion and Compatibility: The functional group can improve adhesion to other materials or enhance compatibility within a composite material.
This functionalization is a key strategy in designing advanced materials for electronics, coatings, and other specialized technological uses.
Derivatization Agent in Analytical Chemistry Methodologies
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a specific method, such as chromatography. Benzenesulfonyl chloride is a known derivatizing reagent, particularly for amines and phenols. libretexts.orgsigmaaldrich.com
This compound serves as a derivatizing agent by reacting with target analytes, typically those containing primary or secondary amine groups. libretexts.org The reaction converts the analyte into a stable sulfonamide derivative. This process is advantageous for several reasons:
Enhanced Detection: The derivative often has significantly improved detection characteristics compared to the original analyte. The butoxy-phenyl group can act as a chromophore for UV detection in High-Performance Liquid Chromatography (HPLC). libretexts.org
Improved Chromatographic Behavior: Derivatization can increase the volatility of an analyte, making it suitable for analysis by Gas Chromatography (GC). It can also improve peak shape and resolution.
Increased Stability: The resulting derivative is often more stable than the parent compound, allowing for more reliable and reproducible analysis.
This methodology is applied to quantify trace levels of specific compounds in complex mixtures, such as environmental water samples or biological fluids. sigmaaldrich.com
Interactive Data Tables
Table 1: Summary of Applications
| Field | Application Area | Specific Use | Key Benefit |
|---|---|---|---|
| Organic Synthesis | Reagent | Preparation of sulfonamides and sulfonate esters. wikipedia.orgamebaownd.com | Creates stable building blocks for complex molecules. manavchem.com |
| Strategy Development | Introduction of the 3-butoxybenzenesulfonyl moiety. | Enables novel routes to target compounds like pharmaceuticals and dyes. ontosight.ai | |
| Materials Science | Polymer Synthesis | Monomer or modifier for sulfonated polymers. unisi.it | Enhances solubility and processability of advanced materials. |
| Functional Materials | Surface or bulk modification of materials. | Tailors properties like hydrophobicity and thermal stability. ontosight.ai |
| Analytical Chemistry | Derivatization Agent | Reaction with amines and other analytes for HPLC or GC analysis. libretexts.orgsigmaaldrich.com | Improves detection limits, stability, and chromatographic performance. libretexts.org |
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 69129-36-8 | C10H13ClO3S |
| Benzenesulfonyl chloride | 98-09-9 | C6H5ClO2S |
| Phosphorus pentachloride | 10026-13-8 | PCl5 |
| Phosphorus oxychloride | 10025-87-3 | POCl3 |
| Sulfonamide | 72-14-0 (example: Sulfathiazole) | Varies |
| Sulfonate ester | Varies | Varies |
| Sulfonated Polyaniline (SPANI) | Not applicable | Varies |
| Thionyl chloride | 7719-09-7 | SOCl2 |
| Toluene | 108-88-3 | C7H8 |
| Benzene | 71-43-2 | C6H6 |
Chromatographic Applications (e.g., GC-MS, HPLC)
While specific chromatographic methods for this compound are not extensively documented, the use of benzenesulfonyl chloride and its derivatives as derivatizing agents for the analysis of amines by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) is a common practice. sigmaaldrich.com The primary purpose of this derivatization is to enhance the volatility and thermal stability of polar analytes like amines, making them more amenable to GC analysis, and to introduce a chromophore or a readily ionizable group for improved detection in HPLC.
Given this, this compound could potentially be employed as a derivatization reagent. The reaction would involve the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable sulfonamide. The butoxy group would likely influence the retention behavior of the resulting derivative in reversed-phase HPLC, potentially offering different selectivity compared to unsubstituted benzenesulfonyl chloride.
Table 1: Potential Chromatographic Applications of this compound as a Derivatization Reagent
| Chromatographic Technique | Analyte Class | Purpose of Derivatization | Potential Advantage of Butoxy Group |
| GC-MS | Primary and Secondary Amines | Increase volatility and thermal stability. | May alter fragmentation pattern in MS, aiding in structural elucidation. |
| HPLC-UV | Amines, Phenols | Introduce a UV-absorbing chromophore. | The butoxy group may cause a slight shift in the UV absorption maximum. |
| HPLC-MS | Amines, Phenols | Improve ionization efficiency and chromatographic retention. | Increased hydrophobicity could enhance retention on reversed-phase columns. |
Strategies for Detection and Quantification of Analytes
The detection and quantification of analytes using a derivatization strategy with this compound would follow established analytical protocols. After the derivatization reaction, the resulting sulfonamide can be detected and quantified using various instrumental techniques.
For HPLC analysis, a calibration curve would be constructed by derivatizing known concentrations of the target analyte and plotting the detector response (e.g., UV absorbance or mass spectrometric signal) against the concentration. The concentration of the analyte in an unknown sample can then be determined by derivatizing the sample under the same conditions and comparing its response to the calibration curve.
In GC-MS, quantification is typically achieved using selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC) peak area. An internal standard, a compound with similar chemical properties to the analyte but that is not present in the sample, is often used to improve the accuracy and precision of the quantification.
Precursor for Advanced Chemical Intermediates in Specialty Chemical Production
Benzenesulfonyl chlorides are fundamental building blocks in the synthesis of a wide array of organic compounds. nih.govwikipedia.org They serve as precursors to sulfonamides and sulfonate esters, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes. wikipedia.org The reaction of a sulfonyl chloride with an amine to form a sulfonamide is a particularly robust and widely used transformation. nih.gov
Therefore, this compound is a logical precursor for a variety of advanced chemical intermediates. The butoxy group can impart specific properties, such as increased lipophilicity, to the final product, which can be advantageous in applications like drug design to enhance membrane permeability. The synthesis of various substituted sulfonamides from benzenesulfonyl chloride is a common strategy in the development of new biologically active molecules. echemcom.comnih.gov
Table 2: Potential Advanced Intermediates Derived from this compound
| Reactant | Product Class | Potential Application of Product |
| Primary/Secondary Amine | N-substituted 3-Butoxy-benzenesulfonamide | Pharmaceutical synthesis, agrochemical development |
| Alcohol/Phenol | 3-Butoxy-benzenesulfonate ester | Intermediate for further functionalization, plasticizers |
| Hydrazine | 3-Butoxy-benzenesulfonyl hydrazide | Precursor for heterocyclic synthesis |
Chemical Strategies for Biomolecule Modification via Sulfonylation
The sulfonylation of biomolecules, such as proteins and carbohydrates, is a powerful tool for introducing new functionalities and for probing biological processes. The reaction of sulfonyl chlorides with the nucleophilic side chains of amino acids, such as lysine (B10760008) (amino group) and tyrosine (hydroxyl group), can be used to attach labels, crosslinkers, or other moieties to proteins.
While specific studies employing this compound for biomolecule modification are not prominent, the general reactivity of sulfonyl chlorides suggests its potential in this area. nih.gov The butoxy group could serve as a hydrophobic probe or be used to modulate the solubility and interaction of the modified biomolecule with its environment.
The general strategy for sulfonylation of a biomolecule like a protein would involve reacting the protein with this compound under controlled pH conditions to favor the modification of specific amino acid residues. The extent of modification could be monitored by techniques such as mass spectrometry or by using a tagged version of the sulfonyl chloride.
Q & A
Q. What are the optimal synthetic conditions for preparing 3-Butoxy-benzenesulfonyl chloride from its precursors?
The synthesis typically involves sulfonation and chlorination steps. For analogous sulfonyl chlorides, benzene sulfonyl chloride derivatives are reacted with alkoxy precursors (e.g., butoxy groups) under inert atmospheres using solvents like dichloromethane or chloroform. Catalysts such as FeCl₃ may be employed for controlled chlorination at 25–50°C . Purification via recrystallization or column chromatography ensures high purity (>95%) .
Q. Which purification techniques are effective for isolating this compound?
Recrystallization from non-polar solvents (e.g., hexane) or chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Purity can be validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H, ¹³C) to confirm the absence of unreacted precursors or byproducts .
Q. What are the common nucleophilic substitution reactions involving this compound?
The sulfonyl chloride group reacts with amines (e.g., primary/secondary amines), alcohols, or thiols. For example, reaction with cyclopropylamine in THF at 0–5°C yields sulfonamide derivatives. Hydrolysis with aqueous NaOH produces sulfonic acids, while LiAlH₄ reduces it to sulfonamides .
Advanced Research Questions
Q. How do substituents on the benzene ring influence the electrophilicity of the sulfonyl chloride group?
Electron-withdrawing groups (e.g., -Cl, -CF₃) at the meta or para positions enhance electrophilicity by stabilizing the transition state during nucleophilic attack. Computational studies (DFT calculations) show that 3-chloro or 4-fluoro substituents increase the partial positive charge on the sulfur atom, accelerating substitution kinetics .
Q. What role does this compound play in medicinal chemistry and proteomics?
It serves as a key intermediate for synthesizing sulfonamide-based inhibitors. For example, it modifies cysteine residues in proteins to study binding interactions or enzymatic activity. In proteomics, it labels surface-exposed lysine residues under mild buffered conditions (pH 7.4, 25°C) .
Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data?
Conduct comparative studies using standardized conditions (solvent, temperature, catalyst). Validate results via cross-characterization (e.g., FT-IR for functional groups, mass spectrometry for molecular weight). For kinetic discrepancies, use stopped-flow techniques to monitor reaction progress in real time .
Safety & Handling
Q. What safety protocols are critical when handling this compound?
Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact, as sulfonyl chlorides are corrosive (Skin Corr. 1B hazard). In case of exposure, rinse with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
